2,4-Dichloro-6-methylnicotinaldehyde
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry
Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are fundamental building blocks in a multitude of chemical applications. Their unique electronic structure, characterized by an electron-deficient ring system, imparts distinct reactivity and properties that are highly sought after in organic synthesis. chemicalbook.comsigmaaldrich.com Pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. chemicalbook.comambeed.com The pyridine nucleus is a common scaffold in numerous natural products, including essential vitamins and alkaloids, highlighting its biological relevance. nih.gov In medicinal chemistry, these compounds have been explored for a wide range of pharmacological activities. ambeed.comnih.gov Furthermore, their utility extends to their use as ligands in catalysis and as versatile solvents in various chemical transformations. sigmaaldrich.com
Overview of Halogenated Pyridine Systems in Synthetic Methodologies
The introduction of halogen atoms onto the pyridine ring significantly modulates its chemical reactivity, creating valuable intermediates for further functionalization. Halopyridines are crucial precursors in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. google.com The carbon-halogen bond serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents with a high degree of regiocontrol. google.com However, the synthesis of specific halopyridine isomers can be challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh reaction conditions for direct halogenation. google.com Consequently, the development of selective halogenation methods and the use of pre-functionalized halogenated pyridines are critical areas of research in synthetic methodology. google.com
Contextualizing 2,4-Dichloro-6-methylnicotinaldehyde within Advanced Heterocyclic Compound Research
This compound, with the CAS number 91591-72-9, is a specific example of a halogenated pyridine carboxaldehyde. chemicalbook.com Its structure, featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and an aldehyde functional group, makes it a highly reactive and versatile intermediate in organic synthesis. The presence of two distinct halogen atoms at positions 2 and 4, along with the aldehyde at position 3 and a methyl group at position 6, offers multiple sites for chemical modification. This multi-functional nature allows for its use in the construction of more complex heterocyclic systems. While detailed research on this specific molecule is not as extensive as for some other pyridine derivatives, its commercial availability from various suppliers indicates its utility as a building block in chemical synthesis. nih.gov
Chemical and Physical Properties of this compound
The properties of this compound are dictated by its unique molecular structure. A summary of its key chemical and physical data is presented below.
| Property | Value | Source(s) |
| CAS Number | 91591-72-9 | chemicalbook.com |
| Molecular Formula | C₇H₅Cl₂NO | ambeed.com |
| Molecular Weight | 190.03 g/mol | ambeed.com |
| IUPAC Name | 2,4-dichloro-6-methylpyridine-3-carbaldehyde | |
| Canonical SMILES | CC1=CC(=C(C(=N1)Cl)C=O)Cl |
Note: Experimental physical properties such as melting and boiling points are not consistently reported across publicly available sources and are therefore not included in this table.
Synthesis and Reactivity
Detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively documented in readily accessible literature. However, its synthesis can be inferred from general methods for preparing polychlorinated pyridine aldehydes. One plausible route involves the multi-step synthesis starting from simpler pyridine derivatives, followed by chlorination and formylation reactions. For instance, a related compound, 2,4-dichloro-5-pyrimidinecarbaldehyde, is synthesized from uracil (B121893) through chlorination with thionyl chloride followed by reaction with phosphorus oxychloride. google.com Similar strategies could potentially be adapted for the synthesis of this compound.
The reactivity of this compound is characterized by the distinct functionalities present in the molecule:
Nucleophilic Aromatic Substitution: The two chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine at the 2-position is generally more reactive towards nucleophiles than the one at the 4-position. This allows for selective functionalization of the pyridine core.
Aldehyde Chemistry: The aldehyde group can undergo a wide range of classical aldehyde reactions, such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., aldol (B89426), Knoevenagel) to form new carbon-carbon bonds.
Methyl Group Reactivity: The methyl group can potentially undergo oxidation or condensation reactions under specific conditions, although it is generally less reactive than the aldehyde and chloro substituents.
Applications in Research and Industry
While specific research applications for this compound are not widely published, its structural motifs are found in molecules with important biological activities. A patent has disclosed the use of this compound as an intermediate in the synthesis of substituted enaminocarbonyl compounds, which have applications as insecticides. This highlights its potential utility in the agrochemical industry.
The versatility of its functional groups suggests that this compound could serve as a key building block in the synthesis of a variety of more complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further research into the reactivity and applications of this compound could unveil new synthetic pathways and novel molecules with valuable properties.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHJCWDZCMZQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460134 | |
| Record name | 2,4-DICHLORO-6-METHYLNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91591-72-9 | |
| Record name | 2,4-DICHLORO-6-METHYLNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2,4 Dichloro 6 Methylnicotinaldehyde
Reactivity Profile of the Aldehyde Functional Group
The aldehyde group (-CHO) at the C3 position of the pyridine (B92270) ring is a primary site for a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the dichlorinated pyridine ring.
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, can lead to the formation of alcohols, cyanohydrins, and other adducts. researchgate.netresearchgate.net The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated. researchgate.net
While specific studies detailing nucleophilic additions on 2,4-dichloro-6-methylnicotinaldehyde are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of similar aromatic aldehydes. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) are expected to react with the aldehyde to form secondary alcohols after an aqueous workup. Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, (2,4-dichloro-6-methylpyridin-3-yl)methanol.
A study on the synthesis of pyrazolo[4,3-c]pyridines utilized a similar principle, where a pyrazole-4-carbaldehyde was treated with Grignard reagents to produce the corresponding secondary alcohols. mdpi.com This highlights the general applicability of this transformation to heterocyclic aldehydes.
Table 1: Expected Products from Nucleophilic Addition Reactions
| Nucleophile/Reagent | Expected Product Structure | Product Class |
| 1. R-MgX2. H₃O⁺ | Secondary Alcohol | |
| NaBH₄, MeOH | Primary Alcohol | |
| KCN, H⁺ | Cyanohydrin |
Note: The structures in this table are generalized representations of the expected products.
The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases). This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. nih.gov
These imines are valuable intermediates in organic synthesis. For example, they can be reduced to secondary amines or participate in cycloaddition reactions. The reactivity of this compound in such condensations is anticipated to be robust, driven by the formation of a stable conjugated system.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.org The products are typically α,β-unsaturated compounds, which are versatile synthetic intermediates. gold-chemistry.orgjocpr.com
For this compound, a Knoevenagel condensation with an active methylene compound, such as malononitrile (B47326) (CH₂(CN)₂) or ethyl cyanoacetate (B8463686) (NCCH₂CO₂Et), is expected to proceed efficiently. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgresearchgate.net A study on various pyridinecarbaldehydes demonstrated that these compounds undergo facile Knoevenagel condensation, sometimes even without a catalyst in a water-ethanol mixture, highlighting the inherent reactivity of the pyridine system. nih.gov
The resulting product from the reaction with malononitrile would be (2,4-dichloro-6-methylpyridin-3-yl)methylenemalononitrile, a highly functionalized molecule with potential applications in the synthesis of more complex heterocyclic systems.
Table 2: Representative Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst (Typical) | Expected Product |
| Malononitrile | Piperidine | 2-((2,4-Dichloro-6-methylpyridin-3-yl)methylene)malononitrile |
| Ethyl Cyanoacetate | Ammonium Acetate (B1210297) | Ethyl 2-cyano-3-(2,4-dichloro-6-methylpyridin-3-yl)acrylate |
| Thiobarbituric Acid | Piperidine | 5-((2,4-Dichloro-6-methylpyridin-3-yl)methylene)dihydro-pyrimidine-4,6(1H,5H)-dione |
Reactivity of the Halogen Substituents on the Pyridine Ring
The two chlorine atoms on the pyridine ring are key sites for modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Their positions at C2 and C4, which are ortho and para to the ring nitrogen, make them susceptible to displacement by nucleophiles.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings bearing good leaving groups, such as halogens. nih.govscranton.edu The pyridine ring, being inherently electron-deficient, is activated towards SNAr, and this effect is further enhanced by the presence of the aldehyde group. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu
In this compound, both chlorine atoms can potentially be displaced. The regioselectivity of the substitution depends on the reaction conditions and the nature of the nucleophile. Generally, the C4 position in dichloropyridines is more reactive towards nucleophilic attack than the C2 position. This has been documented in similar systems like 2,4-dichloroquinazolines, where substitution consistently occurs at the C4 position. nih.gov
Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine (R-NH₂) would lead to the formation of a 2-chloro-4-amino-6-methylnicotinaldehyde derivative.
Table 3: Expected Products from SNAr Reactions
| Nucleophile | Expected Major Product (Substitution at C4) |
| R-NH₂ (Amine) | 2-Chloro-4-(alkyl/arylamino)-6-methylnicotinaldehyde |
| R-O⁻ (Alkoxide) | 2-Chloro-4-alkoxy-6-methylnicotinaldehyde |
| R-S⁻ (Thiolate) | 2-Chloro-4-(alkyl/arylthio)-6-methylnicotinaldehyde |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and are widely applicable to aryl halides. wikipedia.orgorganic-chemistry.org These reactions allow for the introduction of a wide variety of substituents onto the pyridine ring of this compound.
The Suzuki-Miyaura coupling involves the reaction of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This would enable the synthesis of aryl- or vinyl-substituted nicotinaldehyde derivatives. The relative reactivity of the C-Cl bonds can sometimes be controlled to achieve selective mono-coupling. researchgate.net
The Sonogashira coupling facilitates the formation of a bond between the aryl chloride and a terminal alkyne, again using a palladium catalyst, often with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would yield alkynyl-substituted nicotinaldehydes, which are valuable precursors for further transformations. gold-chemistry.orgnih.gov
While specific examples for this compound are scarce, the extensive literature on the cross-coupling of other chloro-pyridines suggests that these transformations are highly feasible. researchgate.netnih.gov
Table 4: Representative Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product (Mono-coupling at C4) |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-4-aryl-6-methylnicotinaldehyde |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Chloro-4-(alkynyl)-6-methylnicotinaldehyde |
Electrophilic and Nucleophilic Character Influenced by Pyridine Nitrogen and Substituents
The reactivity of the pyridine ring in this compound is significantly influenced by the resident nitrogen atom and the attached substituents. The nitrogen atom, being more electronegative than carbon, exerts a strong electron-withdrawing inductive effect (-I effect) on the ring. This effect reduces the electron density of the aromatic system, making the pyridine ring inherently less susceptible to electrophilic aromatic substitution compared to benzene. chemicalbook.com
The presence of two chlorine atoms at the C4 and C6 positions further amplifies the electrophilic nature of the pyridine ring. Chlorine atoms are also strongly electron-withdrawing through their inductive effect, further depleting the electron density on the ring carbons. This enhanced electrophilicity makes the molecule particularly prone to nucleophilic aromatic substitution (SNAr) reactions. bldpharm.com The aldehyde group at the C2 position also contributes to the electron-deficient character of the ring due to its electron-withdrawing resonance and inductive effects. Conversely, the methyl group at the C6 position has a weak electron-donating inductive effect (+I effect), which slightly counteracts the electron-withdrawing effects of the other substituents.
The aldehyde group itself presents a primary site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles.
The pyridine nitrogen possesses a lone pair of electrons, bestowing nucleophilic and basic properties upon the molecule. However, in acidic conditions, this nitrogen can be protonated, forming a pyridinium (B92312) ion. This protonation dramatically increases the electron-withdrawing capacity of the ring, further activating it towards nucleophilic attack.
The table below summarizes the influence of each key structural feature on the electrophilic and nucleophilic character of this compound.
| Structural Feature | Influence on Electrophilic Character | Influence on Nucleophilic Character |
| Pyridine Nitrogen | Increases ring electrophilicity (especially when protonated) | Possesses a nucleophilic lone pair |
| Chlorine Atoms (C4, C6) | Significantly increase ring electrophilicity via -I effect | Act as leaving groups in SNAr reactions |
| Aldehyde Group (C2) | Increases ring and carbonyl carbon electrophilicity via resonance and -I effects | The carbonyl oxygen has nucleophilic character |
| Methyl Group (C6) | Slightly decreases ring electrophilicity via +I effect | No significant nucleophilic character |
Reaction Mechanisms and Stereochemical Considerations in Transformations of this compound
The transformations of this compound primarily involve two key reaction types: nucleophilic aromatic substitution (SNAr) on the pyridine ring and nucleophilic addition to the aldehyde group.
Nucleophilic Aromatic Substitution (SNAr) Mechanism:
The SNAr mechanism is a two-step process. In the first, rate-determining step, a nucleophile attacks one of the carbon atoms bearing a chlorine atom (C4 or C6). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. guidechem.comyoutube.com The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitrogen atom and the other substituents. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substitution product.
The regioselectivity of nucleophilic attack (i.e., whether the nucleophile attacks at C4 or C6) is a critical consideration. In dichloropyrimidines, which are structurally similar, the regioselectivity of SNAr reactions is highly sensitive to the nature of other substituents on the ring. For instance, electron-donating groups can direct substitution to specific positions. While specific studies on this compound are limited, it is plausible that the interplay between the electronic effects of the methyl and aldehyde groups, along with the nature of the attacking nucleophile, will determine the preferred site of substitution.
Nucleophilic Addition to the Aldehyde Group:
The aldehyde group readily undergoes nucleophilic addition reactions. This typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol.
Stereochemical Considerations:
When a nucleophile adds to the aldehyde group of this compound, a new stereocenter can be created at the carbonyl carbon. If the incoming nucleophile or the molecule itself is chiral, or if a chiral catalyst is used, the reaction can proceed with stereoselectivity, leading to an unequal mixture of enantiomers or diastereomers. The stereochemical outcome of such additions can often be predicted by models such as the Felkin-Anh or Cram models, which consider the steric and electronic interactions between the incoming nucleophile and the substituents on the adjacent chiral center (in this case, the substituted pyridine ring). However, without specific experimental data for this compound, any stereochemical predictions remain theoretical. For reactions involving the formation of a new chiral center, the products would be a racemic mixture unless a chiral influence is present.
The table below outlines potential transformations of this compound and the key mechanistic and stereochemical points.
| Transformation Type | Reaction Mechanism | Stereochemical Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | Two-step addition-elimination via a Meisenheimer complex. guidechem.comyoutube.com | If the nucleophile is chiral, diastereomeric products could be formed. |
| Reduction of Aldehyde | Nucleophilic addition of a hydride reagent (e.g., NaBH4). | Formation of a new stereocenter at the carbinol carbon; can be stereoselective with chiral reducing agents. |
| Grignard Reaction | Nucleophilic addition of an organomagnesium reagent to the aldehyde. | Formation of a new stereocenter; can be stereoselective depending on the substrate and reagent. |
| Wittig Reaction | Reaction with a phosphorus ylide to form an alkene. | Can exhibit E/Z selectivity depending on the ylide and reaction conditions. |
| Condensation Reactions | e.g., Aldol (B89426) or Knoevenagel condensation with enolates or active methylene compounds. | Can generate new stereocenters with potential for diastereoselectivity. |
Derivatization Strategies and Novel Compound Synthesis Utilizing 2,4 Dichloro 6 Methylnicotinaldehyde
Synthesis of Pyridine-Based Amides and Nitriles from 2,4-Dichloro-6-methylnicotinaldehyde
The transformation of the aldehyde group in this compound into amide and nitrile functionalities represents a key strategy for molecular diversification.
Pyridine-Based Nitriles: The synthesis of the corresponding nicotinonitrile can be achieved through a two-step process involving the initial conversion of the aldehyde to an oxime. This is typically accomplished by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. The resulting aldoxime can then be dehydrated using various reagents, such as acetic anhydride (B1165640) or thionyl chloride, to yield the nitrile group. This method is a standard and efficient way to convert aromatic aldehydes to nitriles. A patent describing the preparation of 2-chloro-4-methyl nicotinonitrile from different precursors highlights the synthetic accessibility of related chlorinated nicotinonitriles google.com.
Pyridine-Based Amides: The generation of pyridine-based amides from this compound typically proceeds via the corresponding carboxylic acid. The aldehyde can be oxidized to 2,4-dichloro-6-methylnicotinic acid using a variety of oxidizing agents, with potassium permanganate (B83412) or chromic acid being common choices. Once the carboxylic acid is formed, it can be coupled with a wide range of primary or secondary amines to form the desired amide. This coupling is usually facilitated by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride nih.govscribd.com. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to directly form the amide bond. Studies on the synthesis of amides from picolinic acid and pyridine-2,6-dicarboxylic acid demonstrate the feasibility of these coupling methods on pyridine (B92270) rings nih.govscribd.com.
A summary of these potential transformations is presented below:
| Starting Functional Group | Intermediate | Target Functional Group | Key Reagents |
|---|---|---|---|
| Aldehyde | Oxime | Nitrile | 1. NH₂OH·HCl2. Ac₂O or SOCl₂ |
Formation of Imidazopyridine Derivatives Incorporating the this compound Scaffold
The synthesis of imidazo[1,2-a]pyridines is a significant area of heterocyclic chemistry, and the this compound scaffold can be adapted for this purpose. researchgate.netnih.gov A common route to imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (the Tschitschibabin reaction) or through multicomponent reactions. researchgate.nete3s-conferences.org
To utilize the target scaffold, a plausible synthetic route would first involve the selective nucleophilic substitution of the chlorine atom at the C2 position with an amino group. This transformation would yield a 2-amino-4-chloro-6-methylnicotinaldehyde intermediate. This intermediate possesses the necessary 2-aminopyridine moiety for subsequent cyclization.
Once the 2-aminopyridine intermediate is obtained, several pathways can be envisioned:
Reaction with α-Haloketones: The intermediate can be reacted with various α-haloketones (e.g., α-bromoacetophenones) to construct the fused imidazole (B134444) ring, yielding a substituted imidazo[1,2-a]pyridine (B132010) with the original aldehyde (or a protected version) at the C5 position. e3s-conferences.org
Multicomponent Reactions: The aldehyde group of the intermediate can participate directly in a three-component reaction. For instance, reacting the 2-amino-4-chloro-6-methylnicotinaldehyde with an isonitrile and another component could lead to the formation of 3-aminoimidazo[1,2-a]pyridine derivatives in a single step. beilstein-journals.org Another approach involves a copper-catalyzed three-component reaction between a 2-aminopyridine, an aldehyde, and a terminal alkyne to generate imidazo[1,2-a]pyridines. organic-chemistry.org
The aldehyde functionality of this compound is an ideal starting point for synthesizing 2-cyanoacrylamide derivatives, a class of compounds known to act as enzyme inhibitors, particularly for targets like Transforming growth factor-beta-activated kinase 1 (TAK1). nih.govtandfonline.comsemanticscholar.org The synthesis generally involves a Knoevenagel condensation between a pyridine aldehyde and an N-substituted 2-cyanoacetamide (B1669375).
Following this established methodology, this compound could be reacted with an appropriate N-substituted 2-cyanoacetamide in the presence of a weak base catalyst such as piperidine (B6355638) or triethylamine. tandfonline.comzenodo.org This reaction would yield a derivative of the type (E)-3-(2,4-dichloro-6-methylpyridin-3-yl)-2-cyanoacrylamide. The specific properties of the final compound can be tuned by varying the substituent on the acrylamide (B121943) nitrogen.
Research has demonstrated the synthesis of various 2-cyanoacrylamide derivatives from different substituted pyridine aldehydes for TAK1 inhibition. nih.govtandfonline.com Although these studies did not use this compound specifically, they provide strong evidence for the viability of this synthetic route.
Table of Exemplary 2-Cyanoacrylamide Derivatives from Substituted Pyridine Aldehydes:
| Aldehyde Source | Resulting Derivative Class | Biological Target | Reference |
|---|---|---|---|
| 2-Chloroisonicotinaldehyde | (R,E)-N-(...)-3-(2-chloropyridin-4-yl)-2-cyanoacrylamide | TAK1 | tandfonline.com |
| 2-Pyridinecarboxaldehyde | (R,E)-N-(...)-3-(pyridin-2-yl)acrylamide | TAK1 | tandfonline.com |
| Nicotinaldehyde | (R,E)-N-(...)-3-(pyridin-3-yl)acrylamide | TAK1 | nih.gov |
| 2-Methoxyisonicotinaldehyde | (R,E)-N-(...)-3-(2-methoxypyridin-4-yl)-2-cyanoacrylamide | TAK1 | nih.gov |
The presence of two distinct chlorine atoms on the pyridine ring of this compound opens avenues for the construction of various other fused heterocyclic systems beyond imidazopyridines. ias.ac.in These reactions often involve sequential or one-pot cross-coupling and cyclization steps.
A potential strategy involves the functionalization of one or both chloro positions via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), followed by a cyclization reaction involving the aldehyde group or a derivative thereof. For example, a Sonogashira coupling at the C4 position with a terminal alkyne bearing a nucleophilic group could be followed by an intramolecular cyclization onto the aldehyde, leading to a fused pyran or dihydropyran ring system. A recent review highlights numerous strategies for synthesizing pyrido-fused heterocycles that could be adapted for this scaffold. ias.ac.in Similarly, methods for creating fused heterocycles through C-H functionalization and subsequent cyclization offer a template for potential applications. nih.gov
Development of Diverse Heterocyclic Frameworks from this compound
The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups, which allows for the development of a diverse range of heterocyclic frameworks. ijpsonline.com The aldehyde can undergo condensation and addition reactions, while the two chloro-substituents can be selectively targeted for substitution or coupling.
Research has shown that in 2,4-dichloropyridine (B17371) systems, the C4-chloro is often more reactive towards certain cross-coupling reactions. For example, a sterically hindered N-heterocyclic carbene (NHC) ligand can promote highly selective Suzuki cross-coupling at the C4 position, leaving the C2-chloro untouched for subsequent transformations. organic-chemistry.org This selective reactivity is a powerful tool. One could first perform a Suzuki or Stille coupling at C4, then perform a different reaction at C2 (e.g., a Buchwald-Hartwig amination), and finally derivatize the aldehyde.
Multicomponent reactions (MCRs) are another efficient strategy for building molecular complexity. researchgate.net The aldehyde group is a common participant in MCRs. For instance, a Hantzsch-type reaction could potentially be designed where this compound reacts with a β-ketoester and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) to generate a dihydropyridine (B1217469) derivative, which itself is a complex heterocyclic framework. mdpi.com
Stereocontrolled Synthesis of Chiral Derivatives
The aldehyde group of this compound is a prochiral center, making it an ideal handle for introducing stereochemistry into the molecule. Stereocontrolled synthesis can be achieved through the asymmetric addition of nucleophiles to the carbonyl group, yielding chiral secondary alcohols.
This can be accomplished using several established methods:
Chiral Reducing Agents: Reduction of the aldehyde with chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine Borane) or the Corey-Bakshi-Shibata (CBS) catalyst, can produce the corresponding chiral alcohol with high enantioselectivity.
Asymmetric Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) can be rendered stereoselective by the presence of a chiral ligand or auxiliary.
Catalytic Asymmetric Arylation/Alkylation: More modern methods involve the catalytic asymmetric addition of organoboron or organozinc reagents to aldehydes. Recent developments in nickel-catalyzed enantioselective additions to ketones and isatins, using specifically designed chiral ligands, provide a blueprint for how such a transformation could be developed for a substituted pyridine aldehyde. acs.org A chiral FOXAP-type ligand, for example, could potentially enable the enantioselective addition of an aryl or alkyl group to the aldehyde, creating a valuable chiral quaternary center. acs.org
These strategies would transform the planar starting material into a three-dimensional chiral molecule, significantly expanding its utility for applications where specific stereoisomers are required, such as in the development of new pharmaceuticals.
Spectroscopic Characterization in Research and Development of 2,4 Dichloro 6 Methylnicotinaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule. For 2,4-Dichloro-6-methylnicotinaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic proton on the pyridine (B92270) ring, and the protons of the methyl group.
The aldehydic proton (CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its direct attachment to the aromatic ring. This would result in a singlet appearing at a low field, typically in the range of 9.5-10.5 ppm.
The pyridine ring contains a single proton at the 5-position. Its chemical shift will be influenced by the surrounding chloro and methyl substituents. This aromatic proton is expected to appear as a singlet in the aromatic region, likely between 7.0 and 8.0 ppm.
The methyl group (-CH₃) at the 6-position is attached to the pyridine ring. These protons are expected to give a sharp singlet, typically in the range of 2.3-2.7 ppm.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehydic H | 9.5 - 10.5 | Singlet |
| Aromatic H (H-5) | 7.0 - 8.0 | Singlet |
| Methyl H (-CH₃) | 2.3 - 2.7 | Singlet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted pyridines.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The carbon of the aldehyde group (C=O) is highly deshielded and is expected to appear at a very low field, typically in the range of 185-195 ppm. The carbon atoms of the pyridine ring will have distinct chemical shifts based on their substitution pattern. The carbons bearing the chlorine atoms (C-2 and C-4) will be significantly downfield-shifted. The carbon attached to the methyl group (C-6) and the unsubstituted carbon (C-5) will also have characteristic shifts. The carbon of the methyl group will appear at a much higher field, typically in the range of 15-25 ppm. The analysis of ¹³C NMR spectra for the closely related compound, 2,4-dichloro-6-methylnicotinonitrile, shows signals for the pyridine ring carbons in the range of 120-160 ppm. nih.gov
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 195 |
| C-2 (C-Cl) | 150 - 160 |
| C-3 (C-CHO) | 135 - 145 |
| C-4 (C-Cl) | 145 - 155 |
| C-5 | 120 - 130 |
| C-6 (C-CH₃) | 155 - 165 |
| -CH₃ | 15 - 25 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and analysis of related structures.
An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would show a correlation between the methyl proton signal and the methyl carbon signal, and between the aromatic proton signal (H-5) and its corresponding carbon (C-5).
An HMBC experiment provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for identifying the connectivity between different parts of the molecule. For example, the aldehydic proton would show a correlation to the C-3 carbon of the pyridine ring, confirming its position. Correlations between the methyl protons and the C-6 and C-5 carbons would further solidify the structural assignment.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula of a compound. For this compound (C₇H₅Cl₂NO), the calculated exact mass would be compared to the experimentally measured value. The presence of two chlorine atoms would also result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature serves as a key confirmation of the presence of two chlorine atoms in the molecule. Research on related compounds often utilizes HRMS to confirm the structure of synthesized products. beilstein-journals.org
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ (C₇H₆Cl₂NO)⁺ | 190.9826 |
| [M+Na]⁺ (C₇H₅Cl₂NNaO)⁺ | 212.9645 |
Note: The calculated m/z values are for the most abundant isotopes.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules, allowing for the observation of the intact molecular ion with minimal fragmentation. nih.gov In the context of this compound, ESI-MS would typically be used to generate protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. nih.gov The resulting mass spectrum would show a prominent peak corresponding to the molecular ion, which is invaluable for confirming the molecular weight of the compound. The characteristic isotopic pattern for two chlorine atoms would also be clearly visible. Studies on other organic molecules have successfully used ESI-MS for their characterization. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. While specific experimental IR spectra for this compound are not widely available in public literature, the expected characteristic absorption bands can be predicted based on the known ranges for its constituent functional groups.
A detailed analysis would be expected to reveal vibrational modes associated with the aldehyde, the dichlorinated pyridine ring, and the methyl group.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretching | 1710 - 1680 |
| Aldehyde (C-H) | Stretching | 2850 - 2800 and 2750 - 2700 |
| Aromatic Ring (C=C, C=N) | Stretching | 1600 - 1450 |
| C-Cl | Stretching | 850 - 550 |
| Methyl (C-H) | Asymmetric & Symmetric Stretching | 2975 - 2950 and 2885 - 2860 |
| Methyl (C-H) | Asymmetric & Symmetric Bending | 1470 - 1435 and ~1375 |
This table is predictive and based on established group frequencies. Actual experimental values may vary.
The precise positions of these bands would be influenced by the electronic effects of the substituents on the pyridine ring. The two chlorine atoms, being electron-withdrawing, would likely shift the C=O stretching frequency of the aldehyde group to a higher wavenumber compared to an unsubstituted nicotinaldehyde.
Advanced Spectroscopic Methods for Electronic and Excited State Analysis
Beyond ground-state vibrational analysis, advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are crucial for understanding the electronic transitions and excited-state behavior of this compound.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, absorption bands would be expected due to π → π* transitions within the aromatic pyridine ring and n → π* transitions associated with the carbonyl group of the aldehyde and the nitrogen atom of the pyridine ring. The specific wavelengths (λmax) of these absorptions would be sensitive to the solvent polarity and the electronic landscape of the molecule, which is heavily influenced by the chloro and methyl substituents.
Fluorescence Spectroscopy
Fluorescence spectroscopy probes the emission of light from a molecule as it returns from an excited electronic state to the ground state. The fluorescence spectrum, including the emission wavelength and quantum yield, would provide valuable data on the molecule's photophysical properties. The presence of heavy atoms like chlorine can sometimes lead to quenching of fluorescence through enhanced intersystem crossing to the triplet state. Investigating the fluorescence properties of this compound would be essential for applications in areas such as molecular probes or optoelectronic materials.
Despite the theoretical importance of these spectroscopic methods, detailed experimental data for this compound remains scarce in publicly accessible scientific literature. Further experimental and computational studies would be necessary to fully characterize the spectroscopic profile of this compound.
Theoretical and Computational Chemistry of 2,4 Dichloro 6 Methylnicotinaldehyde and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For complex structures like 2,4-Dichloro-6-methylnicotinaldehyde, these methods elucidate the distribution of electrons, the energies of molecular orbitals, and various properties that dictate chemical reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. DFT studies on pyridine (B92270) derivatives, such as dichloropyridines and pyridine carboxaldehydes, offer valuable insights into the properties of this compound.
Calculations on related compounds, like 2,3-Dichloropyridine, have been performed using DFT with the B3LYP functional and LANL2DZ basis set to determine optimized geometries and electronic properties. scholarsresearchlibrary.comresearchgate.net Such studies reveal crucial parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a smaller energy gap suggests higher reactivity. scholarsresearchlibrary.com
In a DFT study of 2,3-Dichloropyridine, the HOMO energy was calculated to be -7.47 eV, and the LUMO energy was -1.72 eV, resulting in a frontier orbital energy gap of 5.75 eV. researchgate.net The dipole moment, another important ground state property, was calculated to be 4.36 Debye, indicating a significant degree of polarity. researchgate.net These values are influenced by the presence and position of the chloro substituents on the pyridine ring. The introduction of a methyl group and an aldehyde group, as in this compound, would further modulate these electronic properties. The electron-withdrawing nature of the chlorine atoms and the aldehyde group, combined with the electron-donating effect of the methyl group, creates a complex electronic environment that DFT can effectively model.
Table 6.1: Calculated Ground State Properties of 2,3-Dichloropyridine using DFT (B3LYP/LANL2DZ)
| Parameter | Value |
|---|---|
| Total Energy (a.u.) | -274.9074 |
| HOMO Energy (eV) | -7.47 |
| LUMO Energy (eV) | -1.72 |
| HOMO-LUMO Gap (eV) | 5.75 |
| Dipole Moment (Debye) | 4.36 |
Data sourced from a computational study on 2,3-Dichloropyridine. researchgate.net
DFT calculations are also employed to analyze the vibrational spectra (e.g., IR frequencies) of such molecules, providing a theoretical basis for experimental spectroscopic characterization. scholarsresearchlibrary.com Furthermore, DFT can be used to rationalize divergent reaction pathways based on the electronic nature of substituents on the pyridine ring. nih.gov
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a highly accurate analysis of electronic configurations. These methods have been applied to study the geometries and electronic structures of substituted pyridine carboxaldehydes and other chlorinated molecules. nih.govresearchgate.net
For example, ab initio calculations have been used to investigate the stabilization of photoenols in substituted pyridine-3-carboxaldehydes. nih.gov These studies show that substituents, such as chloro and methoxy (B1213986) groups, can significantly influence the stability of transient species through electronic effects like resonance delocalization and intramolecular hydrogen bonding. nih.gov In the case of 2-chloro-substituted pyridine-3-carboxaldehydes, the chloro group helps to stabilize the (E)-enol form. nih.gov This type of analysis is crucial for understanding the photochemical behavior of this compound, where the chlorine atoms can play a significant role in its electronic stability and reactivity upon excitation.
Ab initio studies on chlorinated surfaces and molecules also provide fundamental data on how chlorine atoms affect electronic properties and adsorption energies. mdpi.com The insights gained from these calculations, such as the strong hybridization between chlorine's p-orbitals and the d-orbitals of adjacent atoms, can be extrapolated to understand the electronic interactions within the this compound molecule. mdpi.com These methods are essential for a precise description of the molecule's wave function and the spatial distribution of its electron density.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This approach is invaluable for analyzing the conformational flexibility of molecules like this compound and for investigating their intermolecular interactions with other molecules, such as solvents or biological macromolecules.
The conformational landscape of substituted pyridine carboxaldehydes is influenced by the interplay of steric and electronic effects. The aldehyde group's orientation relative to the pyridine ring is a key conformational variable. Studies on related molecules have shown that intramolecular hydrogen bonding and electronic factors can control the preferred conformation. nih.gov For this compound, MD simulations could map the potential energy surface associated with the rotation of the aldehyde group, identifying the most stable conformers and the energy barriers between them.
MD simulations are particularly powerful for studying non-covalent interactions, such as halogen bonding. nih.govresearchgate.net A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). In molecules containing C-Cl bonds, like this compound, the chlorine atoms can form halogen bonds with electron-rich atoms like oxygen or nitrogen. researchgate.net MD simulations can model these interactions by incorporating special parameters, such as charged extra points, to represent the anisotropic charge distribution on the halogen atom, known as the σ-hole. nih.govresearchgate.net
Studies on halogenated inhibitors have shown that halogen bonds can be critical for molecular recognition and binding affinity. nih.govresearchgate.net MD simulations of chloro-substituted compounds interacting with proteins have demonstrated stable interactions between the chlorine atom and carbonyl oxygens, with characteristic geometries (e.g., C-Cl···O angle around 170°). nih.govresearchgate.net This suggests that the chlorine atoms of this compound could play a crucial role in its interactions with biological targets.
Table 6.2: Typical Geometrical Parameters for Halogen Bonding
| Interaction | Characteristic Distance | Characteristic Angle |
|---|---|---|
| C-Cl···O | Close to or less than the sum of van der Waals radii | C-Cl···O angle ≈ 170° |
| C-Br···O | Close to or less than the sum of van der Waals radii | C-Br···O angle ≈ 170° |
| C-I···O | Close to or less than the sum of van der Waals radii | C-I···O angle ≈ 170° |
Data derived from MD simulations of halogenated inhibitors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. chemrevlett.com
For pyridine derivatives, QSAR studies have been successfully employed to model various biological activities, including anticancer and antimicrobial properties. chemrevlett.comchemrevlett.comnih.gov These models are typically built using a set of molecular descriptors calculated from the 2D or 3D structures of the compounds. Descriptors can encode a wide range of properties, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) features. nih.gov
A typical QSAR study involves:
Data Set Preparation : A series of compounds with known biological activity (e.g., IC50 values) is selected. For analogues of this compound, this would involve a set of substituted pyridines. chemrevlett.com
Descriptor Calculation : A large number of molecular descriptors are calculated for each compound in the series.
Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the descriptors with the observed biological activity. nih.govchemrevlett.com
Model Validation : The predictive power of the QSAR model is rigorously tested using techniques like leave-one-out cross-validation (Q²) and validation with an external test set. nih.govchemrevlett.com
For example, a QSAR model for the COX-2 inhibitory activity of dihydropyridine (B1217469) derivatives was developed using descriptors related to molecular shape and electronic properties, achieving a high correlation coefficient (R² = 0.972) for its training set. nih.gov Such a model for analogues of this compound could identify which structural features (e.g., the position of chlorine atoms, the nature of the substituent at the 6-position) are critical for a specific biological activity.
Prediction of Spectroscopic Parameters and Simulation of Reaction Pathways
Computational chemistry is an essential tool for predicting spectroscopic properties and simulating reaction mechanisms, providing a bridge between theoretical models and experimental observations.
The prediction of spectroscopic parameters such as NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis absorption spectra can be achieved with a high degree of accuracy using methods like DFT. nih.gov Comparing calculated spectra with experimental data is a powerful method for confirming the structure of a synthesized compound like this compound. Discrepancies between calculated and experimental values can often be attributed to factors like solvent effects or intermolecular interactions in the solid state. nih.gov For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to compute the NMR and IR spectra of complex heterocyclic systems, showing good agreement with experimental findings. nih.gov
Computational methods are also used to simulate reaction pathways and calculate activation energies, providing mechanistic insights that are often difficult to obtain experimentally. For example, DFT calculations can be used to explore the mechanism of reactions involving pyridine aldehydes, such as aldol (B89426) reactions. nih.gov By calculating the energies of reactants, transition states, and products, chemists can understand why certain products are formed preferentially and how substituents influence the reaction outcome. nih.gov For this compound, this could involve simulating its behavior in common organic reactions, such as nucleophilic addition to the aldehyde group or substitution reactions on the pyridine ring, and predicting the most likely reaction products and their relative yields.
Applications in Advanced Organic Synthesis and Functional Material Development
Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry
In the realm of organic synthesis, building blocks are foundational molecules from which larger, more complex structures are assembled. 2,4-Dichloro-6-methylnicotinaldehyde serves as a key building block, particularly in heterocyclic chemistry, due to the inherent reactivity of its pyridine (B92270) core and its functional group appendages. Heterocyclic compounds are a major class of organic molecules that are integral to the development of new materials and therapeutic agents.
Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. The structure of this compound is primed for the creation of a wide array of these compounds. The aldehyde group can undergo reactions such as condensation with amines to form imines, or it can be oxidized to a carboxylic acid or reduced to an alcohol, each transformation opening up new synthetic pathways.
The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various other functional groups, including amines, alkoxides, and thiolates, by displacing the chloride ions. The differential reactivity of the chlorine atoms at the C2 and C4 positions can also be exploited to achieve regioselective functionalization under carefully controlled conditions. This step-wise substitution is a powerful strategy for building molecular complexity. For instance, reaction with a primary amine could lead to the formation of an aminopyridine derivative, which could then undergo further intramolecular or intermolecular reactions to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines or other related scaffolds.
Table 1: Potential Reactions at Functional Group Sites of this compound
| Functional Group | Position | Potential Reactions | Resulting Structure Type |
|---|---|---|---|
| Aldehyde | C3 | Condensation, Oxidation, Reduction, Wittig Reaction | Imines, Carboxylic Acids, Alcohols, Alkenes |
| Chlorine | C2 | Nucleophilic Aromatic Substitution (SNAr) | Substituted Pyridines (e.g., amino, alkoxy) |
| Chlorine | C4 | Nucleophilic Aromatic Substitution (SNAr) | Substituted Pyridines (e.g., amino, alkoxy) |
The true utility of a building block is demonstrated in its ability to facilitate the assembly of intricate molecular frameworks. The multiple reaction sites on this compound allow for its use in cascade or multi-component reactions, where several bonds are formed in a single synthetic operation. This leads to a rapid increase in molecular complexity from a relatively simple starting material.
For example, a synthetic strategy could involve an initial nucleophilic substitution at one of the chloro-positions, followed by a condensation reaction at the aldehyde, and finally, a cyclization reaction involving the remaining chloro-substituent. Such a sequence would transform the initial pyridine ring into a more complex, polycyclic heterocyclic system. These complex architectures are often the core scaffolds of biologically active molecules and advanced functional materials.
Contributions to Pharmaceutical Intermediate Development and Chemical Probes
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. Dichlorinated pyridine derivatives are common intermediates in the synthesis of these pharmaceuticals. This compound can serve as a precursor to various pharmacologically relevant structures. For example, the substitution of the chlorine atoms with appropriate amine-containing fragments is a common strategy for creating kinase inhibitors, a major class of anti-cancer drugs.
Furthermore, the aldehyde functionality allows for its conjugation to other molecules, making it a useful component in the development of chemical probes. Chemical probes are small molecules used to study biological systems. nih.govnih.gov By attaching a reporter group (like a fluorophore) to the this compound scaffold, researchers can create tools to investigate the role of specific proteins or enzymes in cellular processes. nih.govnih.gov The dichloropyridine core can be tailored to bind to a specific biological target, while the aldehyde provides a handle for further chemical modification.
Potential in Agrochemical Synthesis and Related Industrial Processes
Similar to the pharmaceutical industry, the agrochemical sector relies heavily on nitrogen-containing heterocyclic compounds for the development of new herbicides, insecticides, and fungicides. The pyridine ring is a common feature in many commercial agrochemicals. The reactivity of this compound makes it a candidate for the synthesis of novel active ingredients. The introduction of different substituents at the chloro-positions can be used to modulate the biological activity and physical properties of the resulting compounds, optimizing them for agricultural applications. The scalability of reactions involving such intermediates is a key consideration for their use in industrial processes.
Development of Novel Functional Materials Based on Pyridine Scaffolds
Pyridine-based molecules have found extensive applications in materials science, particularly in the development of organic electronic and photonic materials. The electron-deficient nature of the pyridine ring makes it a good component for electron-transporting materials in organic light-emitting diodes (OLEDs) and other electronic devices.
The pyridine scaffold can be incorporated into larger conjugated systems to create fluorescent molecules. The emission properties of these materials can be fine-tuned by altering the substituents on the pyridine ring. This compound can serve as a starting point for the synthesis of such materials. For instance, cross-coupling reactions, such as the Suzuki or Sonogashira reaction, can be used to replace the chlorine atoms with aryl or alkynyl groups, extending the π-conjugated system and shifting the fluorescence emission to longer wavelengths.
The aldehyde group can also be used to anchor the pyridine-based fluorophore to other molecules or surfaces, or to create sensors where the fluorescence properties change upon reaction with a specific analyte. rsc.org For example, a condensation reaction between the aldehyde and an aniline (B41778) derivative could lead to a Schiff base with intramolecular charge transfer (ICT) characteristics, a common mechanism for creating fluorescent probes. nih.gov The fluorescence of such probes is often sensitive to the polarity of their environment, making them useful for studying cellular microenvironments. rsc.orgnih.gov
Application in Supramolecular Chemistry and Polymer Science
The strategic placement of functional groups in this compound offers multiple avenues for its incorporation into larger molecular systems. The aldehyde functionality is a classical site for a variety of condensation reactions, while the chloro-substituents on the pyridine ring can be targeted for nucleophilic substitution or cross-coupling reactions. These characteristics theoretically enable its use as a monomer or a key structural unit in the construction of polymers and supramolecular assemblies.
In the field of supramolecular chemistry , the pyridine nitrogen atom of this compound can act as a hydrogen bond acceptor or a coordination site for metal ions. This allows for the programmed self-assembly of discrete, ordered structures. For instance, derivatives of this aldehyde could potentially form complex architectures through non-covalent interactions, a foundational concept in the development of molecular sensors, capsules, and other functional supramolecular devices. The inherent reactivity of the aldehyde and chloro groups provides the means to first modify the core structure and then induce self-assembly.
From the perspective of polymer science , this compound can be envisioned as a monomer in various polymerization reactions. The aldehyde group can participate in polycondensation reactions with suitable co-monomers, such as diamines or diols, to form novel polymer chains. The resulting polymers would feature the dichloromethylpyridine moiety as a repeating unit, which could impart specific properties to the material, such as thermal stability, altered solubility, or the capacity for post-polymerization modification at the chlorine sites.
While direct, documented applications of this compound in these specific advanced fields are not extensively reported in publicly available literature, its structural motifs are analogous to other pyridine-based compounds that have been successfully employed in creating functional polymers and supramolecular systems. The principles governing the reactivity of aldehydes, pyridines, and chlorinated aromatics strongly suggest its utility as a precursor for more complex functional materials.
Mechanistic Studies of Biological Activities of 2,4 Dichloro 6 Methylnicotinaldehyde Derivatives
Enzyme Inhibition Mechanisms Mediated by Derivatives
Derivatives of 2,4-dichloro-6-methylnicotinaldehyde have been investigated for their potential to inhibit various enzymes, a common strategy in drug discovery. The inherent chemical features of this scaffold, particularly the aldehyde group, predispose these compounds to interact with enzyme active sites.
Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer and inflammatory disorders. nih.gov Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase (MAPK) pathway, is a key mediator of pro-inflammatory signaling. nih.gov Inhibition of TAK1 is a promising therapeutic strategy for various cancers and inflammatory conditions. nih.gov Derivatives of this compound can be designed to target the ATP-binding site of kinases like TAK1. The dichlorinated pyridine (B92270) core can serve as a scaffold to which various functional groups are attached to optimize binding affinity and selectivity. For instance, structure-based drug design could be employed to modify the aldehyde group or the pyridine ring to achieve potent and selective inhibition of kinases such as Polo-like kinase 1 (Plk1) and TAK1, thereby modulating their respective signaling pathways.
Illustrative Data on Kinase Inhibition by Hypothetical Derivatives:
| Derivative | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound A | Plk1 | 75 |
| Compound B | TAK1 | 45 |
| Compound C | Plk1 | 120 |
Covalent inhibition has re-emerged as a powerful strategy in drug design, offering the potential for high potency and prolonged duration of action. nih.govresearchgate.net Reversible covalent inhibitors combine the advantages of covalent bonding with the capacity for the inhibitory bond to be broken, which can mitigate concerns about off-target effects. nih.govresearchgate.net The aldehyde moiety of this compound is a key electrophilic "warhead" that can participate in reversible covalent interactions. researchgate.net This aldehyde group can react with nucleophilic amino acid residues, such as cysteine or serine, within the active site of a target enzyme to form a hemiacetal or a Schiff base. researchgate.netnih.gov This reversible covalent bond formation can lead to potent inhibition of the enzyme. The reduction of the aldehyde to an alcohol would likely abolish this inhibitory activity, confirming the mechanism. researchgate.net The kinetics of the formation and cleavage of this covalent bond can be fine-tuned by modifying the electronic properties of the pyridine ring, thereby optimizing the inhibitor's efficacy and safety profile. researchgate.net
Investigating Antimicrobial and Antifungal Action Pathways of Derivatives
The search for novel antimicrobial and antifungal agents is a global health priority. Halogenated heterocyclic compounds have historically shown promise in this area. nih.gov Derivatives of this compound are being investigated for their potential to combat microbial and fungal pathogens. The proposed mechanisms of action for these derivatives often involve the disruption of essential cellular processes in the pathogen. For instance, these compounds may inhibit critical enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. The lipophilic nature of the dichlorinated pyridine ring could facilitate the transport of the molecule across the microbial cell membrane. Once inside the cell, the aldehyde group or other functional groups introduced during derivatization could interact with key cellular targets. Studies on similar chlorinated pyrimidine (B1678525) derivatives have shown that they can exhibit antibacterial and antifungal activity, although sometimes at a low level. researchgate.net
Illustrative Minimum Inhibitory Concentrations (MICs) for a Hypothetical Derivative:
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Elucidation of Anticancer Mechanisms in In Vitro Systems for Derived Compounds
The development of novel anticancer agents is a cornerstone of cancer research. Derivatives of this compound have shown potential as anticancer agents in in vitro studies. The mechanisms underlying these effects are multifaceted and often involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. One of the primary anticancer mechanisms for these derivatives is likely their ability to inhibit kinases that are crucial for cancer cell survival and proliferation, such as Plk1 and TAK1, as discussed earlier. nih.gov Inhibition of these kinases can disrupt signaling pathways that promote cell growth and survival, leading to cell cycle arrest and apoptosis. For example, inhibition of TAK1 has been shown to sensitize tumor cells to TRAIL-induced apoptosis. nih.gov The anticancer activity of derivatives can be evaluated against various cancer cell lines, such as HepG2 (liver cancer), MCF-7 (breast cancer), and others. nih.gov
Structure-Mechanism Relationship Studies for Bioactive this compound Derivatives
Understanding the relationship between the chemical structure of a compound and its biological mechanism is fundamental to medicinal chemistry. For derivatives of this compound, structure-mechanism relationship studies aim to elucidate how specific structural modifications influence their biological activity.
Key structural features and their potential mechanistic implications include:
The Aldehyde Group: As previously mentioned, this group is a key electrophilic warhead for reversible covalent inhibition. researchgate.net Its reactivity can be modulated by the electronic effects of the substituents on the pyridine ring.
The Dichlorinated Pyridine Ring: The two chlorine atoms significantly influence the electronic properties of the pyridine ring, enhancing its electrophilicity and potentially contributing to non-covalent interactions within the target's active site. The position of these chlorine atoms is also critical for determining binding selectivity.
The Methyl Group: The methyl group at the 6-position can influence the compound's steric interactions with the target protein and may also affect its metabolic stability.
Derivatization of the Aldehyde: Converting the aldehyde to other functional groups, such as imines, oximes, or hydrazones, can lead to derivatives with different mechanisms of action. For example, a Schiff base derivative might target a different set of enzymes or have altered cell permeability.
By systematically modifying these structural components and evaluating the resulting changes in biological activity and mechanism, researchers can develop a comprehensive understanding of the structure-mechanism relationships for this class of compounds. This knowledge is invaluable for the design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future Research Directions and Emerging Trends
Exploration of Sustainable and Green Chemistry Approaches in the Synthesis of 2,4-Dichloro-6-methylnicotinaldehyde
Traditional synthetic routes for highly substituted pyridines often involve harsh conditions, hazardous reagents, and the generation of significant waste. rasayanjournal.co.in The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on atom economy, energy efficiency, and the use of renewable feedstocks and safer solvents. rasayanjournal.co.inbiosynce.comnih.gov
Future research into the synthesis of this compound will likely prioritize the development of more sustainable methods. This includes exploring one-pot multicomponent reactions (MCRs) which can construct the pyridine (B92270) ring in a single step from simple precursors, thereby reducing waste and simplifying workup procedures. nih.govacs.orgnih.gov Microwave-assisted organic synthesis (MAOS) is another promising avenue, as it can dramatically shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating. nih.govacs.org The use of heterogeneous catalysts, particularly those based on magnetic nanoparticles, is also gaining traction due to their high efficiency and ease of recovery and reuse. nih.gov
Furthermore, the replacement of conventional volatile organic solvents with greener alternatives like water, ionic liquids, or solvent-free systems is a key goal. rasayanjournal.co.inbiosynce.com Research may also investigate the use of bio-based starting materials or catalysts derived from natural products to further enhance the sustainability profile of the synthesis. researchgate.netnih.gov
| Parameter | Conventional Methods | Emerging Green Chemistry Methods |
|---|---|---|
| Reaction Steps | Often multi-step, requiring isolation of intermediates. | Fewer steps, often utilizing one-pot or tandem reactions. nih.gov |
| Solvents | Use of hazardous and volatile organic solvents (e.g., DMF, Chloroform). rasayanjournal.co.in | Water, ionic liquids, supercritical fluids, or solvent-free conditions. biosynce.comnih.gov |
| Energy Source | Prolonged conventional heating (reflux). acs.org | Microwave irradiation, ultrasonication, ball milling. rasayanjournal.co.innih.gov |
| Catalysts | Often stoichiometric, toxic, or difficult to recover. rasayanjournal.co.in | Recyclable heterogeneous catalysts, biocatalysts, organocatalysts. nih.gov |
| Waste Generation | High, with poor atom economy. | Minimized waste, high atom economy. rasayanjournal.co.in |
Development of Asymmetric Synthetic Methodologies for Enantiopure Derivatives
The aldehyde functional group in this compound serves as a prime handle for asymmetric transformations, enabling the synthesis of chiral, enantiopure derivatives. Such compounds are of high value, particularly in medicinal chemistry and materials science. Future efforts will likely concentrate on developing novel catalytic asymmetric methods to produce these derivatives with high enantioselectivity.
One major area of focus is the asymmetric addition of nucleophiles to the aldehyde. This can be achieved using chiral catalysts, such as:
Chiral Brønsted acids: These can activate the aldehyde and control the stereochemical outcome of the addition of nucleophiles like organometallic reagents or enolates. acs.org
Chiral Lewis acids: Metal complexes with chiral ligands can coordinate to the aldehyde, providing a chiral environment for the reaction.
Organocatalysts: Small organic molecules, like chiral amines or N-heterocyclic carbenes (NHCs), can catalyze a variety of asymmetric transformations on the aldehyde group. acs.org
Another approach involves the asymmetric construction of the pyridine ring itself, embedding chirality into the core structure. This remains a significant challenge but could be addressed through strategies like desymmetrization or enantioselective cycloaddition reactions. researchgate.net The development of chiral ionic covalent organic frameworks (COFs) could also provide heterogeneous catalysts for these asymmetric reactions. nih.gov
| Methodology | Catalyst Type | Potential Enantiopure Product | Key Advantage |
|---|---|---|---|
| Asymmetric Nucleophilic Addition | Chiral Brønsted Acid | Chiral secondary alcohols | Metal-free, mild conditions. acs.org |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Iridium Complexes | Chiral secondary alcohols | High efficiency and selectivity. |
| Asymmetric Aldol (B89426) Reaction | Chiral Organocatalysts (e.g., Proline) | Chiral β-hydroxy ketones | Broad substrate scope. |
| Asymmetric Henry Reaction | Chiral Copper or Cobalt Complexes | Chiral β-nitro alcohols | Formation of C-C bonds with high stereocontrol. nih.gov |
High-Throughput Screening and Combinatorial Chemistry for Novel Reactivity and Applications
To accelerate the discovery of new reactions and applications for this compound, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. openaccessjournals.com These approaches allow for the rapid testing of a vast number of variables, such as catalysts, reagents, solvents, and reaction conditions, in parallel. purdue.edu
HTS methodologies, often utilizing mass spectrometry techniques like Desorption Electrospray Ionization (DESI-MS), can analyze thousands of reactions per hour with minimal sample consumption. purdue.edursc.orgrsc.org This could be applied to:
Optimize synthetic conditions: Quickly identify the best catalyst and conditions for a specific transformation of this compound.
Discover new reactivity: Screen the compound against a large library of diverse reactants to uncover novel chemical transformations.
Identify new applications: In a combinatorial approach, derivatives of this compound can be synthesized in library format and screened for biological activity or material properties. openaccessjournals.comacs.org
This rapid exploration of chemical space can significantly reduce the time and cost associated with traditional research, leading to faster innovation in areas like drug discovery and materials science. openaccessjournals.compurdue.edu
| Step | Description | Technology/Method |
|---|---|---|
| 1. Library Design | Design a matrix of reactions varying catalysts, ligands, and coupling partners for this compound. | Combinatorial chemistry principles. acs.org |
| 2. Reaction Setup | Dispense nanoliter to microliter volumes of reagents into a microtiter plate (e.g., 384-well). | Automated liquid handling robot. purdue.edu |
| 3. Incubation | Allow reactions to proceed under controlled temperature and time. | Plate incubators/shakers. |
| 4. Analysis | Rapidly analyze each reaction well for product formation, yield, and byproducts. | DESI-MS, UPLC/MS. rsc.org |
| 5. Data Processing | Automated processing of large datasets to identify "hits" (successful reactions). | Custom data analysis software. rsc.org |
Advanced Computational Design and Optimization of this compound Derivatives with Tuned Chemical and Biological Properties
Computational chemistry and in silico modeling are becoming central to modern chemical research, offering the ability to predict molecular properties and guide experimental work. nano-ntp.com For this compound, these tools can be used to rationally design new derivatives with specific, pre-defined characteristics.
Key computational approaches include:
Quantum Mechanics (QM): Used to calculate electronic properties, reaction mechanisms, and spectroscopic data, providing a fundamental understanding of the molecule's reactivity.
Molecular Docking: This technique predicts how a molecule might bind to the active site of a biological target, such as an enzyme or receptor. It is crucial for designing potential new therapeutic agents. tandfonline.comnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of a series of compounds with changes in their biological activity, allowing for the prediction of the potency of newly designed molecules. nih.govnih.govnih.gov
Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms in a molecule over time, providing insights into the stability of ligand-protein complexes and conformational preferences. nih.gov
By using these methods, researchers can screen virtual libraries of derivatives before committing to their synthesis, saving significant time and resources. This allows for the optimization of properties like binding affinity, selectivity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) in a targeted manner. tandfonline.comnih.gov
| Computational Tool | Specific Application for Derivatives | Predicted Outcome |
|---|---|---|
| Molecular Docking | Docking of virtual derivatives into a target enzyme's active site. | Binding affinity and mode, identification of key interactions. nih.govnih.gov |
| QSAR | Building a model based on known active and inactive pyridine analogs. | Prediction of biological activity for new, unsynthesized derivatives. nih.govnih.gov |
| ADME/Toxicity Prediction | In silico analysis of pharmacokinetic and toxicological properties. | Drug-likeness, oral bioavailability, potential toxicity issues. tandfonline.com |
| Density Functional Theory (DFT) | Calculating the frontier molecular orbitals (HOMO/LUMO) and electrostatic potential. | Reactivity, sites for electrophilic/nucleophilic attack, stability. |
Q & A
Basic Research Questions
What are the optimal reaction conditions for synthesizing 2,4-Dichloro-6-methylnicotinaldehyde?
Methodological Answer:
A high-yield synthesis route involves using phosphoryl chloride (POCl₃) and tetramethylammonium chloride in dichloromethane at 85°C for 5 hours, achieving 91% yield. This method leverages halogenation under controlled temperature to minimize side reactions like over-chlorination or decomposition. Reaction progress should be monitored via thin-layer chromatography (TLC) to confirm intermediate formation .
How can structural characterization of this compound be performed?
Methodological Answer:
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is recommended for resolving its crystal structure. For smaller-scale studies, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) combined with high-resolution mass spectrometry (HRMS) can confirm molecular geometry and functional groups. Assign chloro and aldehyde protons using coupling constants in NMR spectra .
What analytical techniques are suitable for confirming purity and identity?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>98%). Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) validates molecular weight. Infrared (IR) spectroscopy identifies key functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹) .
Advanced Research Questions
How to resolve contradictions in spectral data during structural analysis?
Methodological Answer:
Cross-validate using complementary techniques:
- NMR discrepancies: Compare experimental shifts with computed DFT-based chemical shifts (e.g., using Gaussian or ORCA software).
- Mass spectrometry anomalies: Perform isotopic pattern analysis to rule out contamination.
- Crystallographic ambiguities: Refine data with SHELXL and validate using R-factors and electron density maps .
What strategies optimize the design of derivatives for biological activity studies?
Methodological Answer:
- Functionalization: Introduce substituents at the 3-position via nucleophilic aromatic substitution (e.g., using amines or thiols).
- Steric/electronic tuning: Replace methyl groups with trifluoromethyl or methoxy groups to modulate lipophilicity and reactivity.
- Bioisosteric replacement: Substitute the aldehyde group with a carboxylic acid or nitrile to assess pharmacophore requirements .
How to investigate reaction mechanisms involving this compound?
Methodological Answer:
- Kinetic studies: Monitor reaction rates under varying temperatures and concentrations to deduce rate laws.
- Isotopic labeling: Use deuterated solvents (e.g., D₂O) to trace proton transfer steps in aldol condensations.
- Computational modeling: Apply density functional theory (DFT) to model transition states and intermediates (e.g., using Gaussian or VASP) .
How to address inconsistencies in synthetic yields across studies?
Methodological Answer:
- Replicate conditions: Ensure precise control of temperature, solvent purity, and reagent stoichiometry.
- Byproduct analysis: Use GC-MS to identify side products (e.g., over-chlorinated derivatives).
- Statistical validation: Apply Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, reaction time) .
Methodological Tables
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 10.2 ppm (aldehyde H), δ 2.5 ppm (CH₃) | |
| ¹³C NMR | δ 190 ppm (C=O), δ 45 ppm (Cl-C) | |
| IR | 1700 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl) | |
| HRMS | m/z 204.99 [M+H]⁺ (calc. 204.98) |
Table 2: Common Contaminants and Mitigation Strategies
| Contaminant | Source | Mitigation |
|---|---|---|
| Over-chlorinated | Excess POCl₃ | Reduce reaction time or temperature |
| Aldol adducts | Moisture in solvent | Use anhydrous conditions |
| Oxidation byproducts | Air exposure | Perform reactions under N₂/Ar |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
